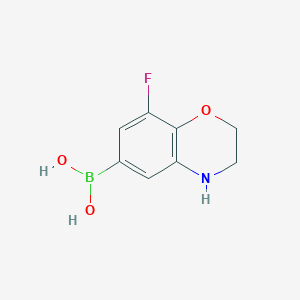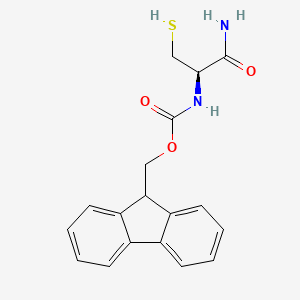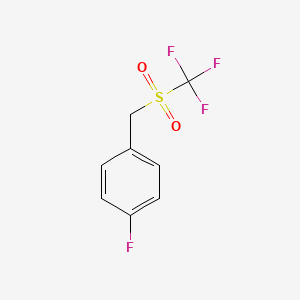![molecular formula C12H16N4OS B1442836 1-{1-[3-(噻吩-2-基)-1,2,4-噁二唑-5-基]乙基}哌嗪 CAS No. 1285080-85-4](/img/structure/B1442836.png)
1-{1-[3-(噻吩-2-基)-1,2,4-噁二唑-5-基]乙基}哌嗪
描述
1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine is a synthetic organic compound featuring a combination of heterocyclic structures, namely the thiophene and 1,2,4-oxadiazole rings, attached to a piperazine moiety. This compound is known for its significant pharmacological and chemical properties, making it a subject of interest in various fields of scientific research.
科学研究应用
Chemistry
In chemistry, 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine serves as an intermediate in the synthesis of more complex molecules. Its structure allows for versatile modifications, making it a valuable building block for constructing diverse chemical libraries for drug discovery.
Biology
Biologically, this compound is explored for its interactions with various biological targets due to its unique heterocyclic rings, which can mimic biological molecules and inhibit specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
Industrial applications include its use in materials science for developing new polymers and coatings with enhanced properties, such as improved thermal stability and chemical resistance.
生化分析
Biochemical Properties
1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine can bind to specific receptors on the cell surface, modulating their activity and leading to downstream effects on cellular processes .
Cellular Effects
The effects of 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine on cells are diverse and depend on the cell type and context. In cancer cells, for example, the compound has been observed to induce apoptosis, or programmed cell death, by activating specific signaling pathways. This can lead to a reduction in tumor growth and proliferation. In other cell types, 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine may influence gene expression by interacting with transcription factors, thereby altering the production of proteins that are crucial for cell function and metabolism .
Molecular Mechanism
At the molecular level, 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine exerts its effects through several mechanisms. One key mechanism is the binding to and inhibition of specific enzymes, such as kinases, which play a critical role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the transmission of signals that promote cell growth and survival. Additionally, 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions can lead to changes in cellular behavior and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cells. Studies have shown that 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound can affect metabolic flux, altering the levels of metabolites and influencing cellular energy production and utilization. These metabolic interactions are crucial for understanding the compound’s overall impact on cellular function and health .
Transport and Distribution
The transport and distribution of 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its localization within different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as it may accumulate in certain tissues or organs, leading to localized effects. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine typically involves multi-step organic reactions starting from readily available raw materials. One common method begins with the synthesis of the 1,2,4-oxadiazole ring through the reaction of acyl hydrazides with nitriles under acidic or basic conditions. The resulting oxadiazole is then subjected to further functionalization to introduce the thiophene ring. Finally, the ethyl linkage to piperazine is formed via nucleophilic substitution or similar reactions, often under controlled temperature and solvent conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may leverage batch or continuous flow reactors to maintain consistent quality and efficiency. Reactions are optimized for scale-up, focusing on economical and sustainable reagent use, minimizing by-products and employing environmentally friendly solvents wherever possible.
化学反应分析
Types of Reactions
1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine can undergo a variety of chemical reactions including:
Oxidation and Reduction: These reactions might alter the oxidation state of the sulfur in the thiophene ring or other functional groups.
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are feasible due to the presence of multiple heteroatoms.
Cycloaddition Reactions: The heterocyclic rings offer multiple sites for cycloaddition reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reductions. Substitution reactions often require bases or acids to activate nucleophiles or electrophiles under mild to moderate temperatures.
Major Products Formed
Products formed depend on the reactants and conditions used. Typical products may include various functionalized derivatives of the original compound, such as those with different alkyl or acyl groups attached to the piperazine ring or modifications on the thiophene and oxadiazole moieties.
作用机制
The mechanism of action of 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. It may act as an agonist or antagonist, depending on the specific functional groups attached and the biological context. The pathways influenced by this compound include modulation of signal transduction pathways, inhibition of enzymatic activity, or alteration of membrane permeability.
相似化合物的比较
Similar Compounds
Similar compounds include other piperazine derivatives such as:
1-(2-Phenylethyl)piperazine: Known for its psychoactive properties.
1-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine: Similar structure but with a pyridine ring, showing different pharmacological profiles.
Highlighting Uniqueness
The uniqueness of 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine lies in its combination of the thiophene and oxadiazole rings with the piperazine backbone, offering a distinct set of electronic and steric properties. These properties lead to specific interactions with biological targets, making it a promising candidate in drug discovery and other applications.
Hope this deep dive into 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine sparks your curiosity and provides valuable insights!
属性
IUPAC Name |
5-(1-piperazin-1-ylethyl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-9(16-6-4-13-5-7-16)12-14-11(15-17-12)10-3-2-8-18-10/h2-3,8-9,13H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHCKHNTCUSXSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CS2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B1442753.png)












![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442774.png)
